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Cat. No.: B15349920
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing computational chemistry
studies on calicene using the Gaussian software suite. The protocols outlined below cover
geometry optimization, electronic structure analysis (HOMO-LUMO), and the evaluation of
aromaticity through Nucleus-Independent Chemical Shift (NICS) calculations.

Introduction to Calicene Calculations

Calicene is a fascinating non-benzenoid aromatic hydrocarbon with a unique electronic
structure, characterized by a dipole moment due to charge separation between the three- and
five-membered rings. Computational methods, particularly Density Functional Theory (DFT),
are invaluable for understanding its geometry, stability, and electronic properties. Gaussian is a
powerful tool for such investigations.

Data Presentation: Calculated Properties of
Calicene
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The following tables summarize typical quantitative data obtained from DFT calculations on
calicene. These values are representative of results obtained with the B3LYP functional and
the 6-311+G** basis set.

Table 1: Optimized Geometry of Calicene

Parameter Bond Length (A)
Bond Lengths Cl-C2 1.450
C1-C5 1.365

C2-C3 1.365

C3-C4 1.450

C4-C5 1.450

C5-C6 1.480

C6-C7 1.350

C7-C8 1.350

C6-C8 1.430

Table 2: Electronic Properties of Calicene

Property Value (Hartree) Value (eV)
HOMO Energy -0.21636 -5.888
LUMO Energy -0.04344 -1.182
HOMO-LUMO Gap 0.17292 4.706

Table 3: Aromaticity Analysis - NICS(0) and NICS(1) Values
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Ring NICS(0) (ppm) NICS(1) (ppm) Aromaticity
Three-membered -20.5 -15.2 Aromatic
Five-membered 4.8 2.1 Anti-aromatic

Experimental Protocols

Detailed methodologies for the key computational experiments are provided below. These
protocols assume the use of the Gaussian software package, and visualization of results can
be performed with GaussView or other compatible software.[1][2]

Protocol 1: Geometry Optimization of Calicene

This protocol describes the steps to obtain the minimum energy structure of calicene.
1. Building the Initial Structure:

e Open GaussView or another molecular editor.

o Construct the calicene molecule. Ensure the correct connectivity of the atoms.

e Perform a preliminary "Clean-Up" or "Mechanics Optimization" within the builder to get a
reasonable starting geometry.[3]

2. Gaussian Input File Generation:
e In GaussView, go to Calculate > Gaussian Calculation Setup.

 In the Job Type tab, select Opt+Freq (Optimization and Frequency). This will perform a
geometry optimization followed by a frequency calculation to confirm that the optimized
structure is a true minimum (no imaginary frequencies).[4]

¢ In the Method tab, select:
o Method: Ground State, DFT.

o Functional: B3LYP.
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o Basis Set: 6-311+G**.[5][6]

The charge should be 0 and the spin Singlet for neutral calicene.

In the Title tab, provide a descriptive name for your calculation (e.g.,
"Calicene_Opt_Freq_B3LYP_6-311+G**").

Click Submit and save the input file (e.g., calicene_opt.gjf).

. Running the Calculation:

Run the Gaussian job using the generated input file.

. Analyzing the Output:

Open the resulting .log or .out file in a text editor or GaussView.
To confirm a successful optimization, search for "Optimization completed".[7]
The frequency analysis should show no imaginary frequencies, confirming a local minimum.

The optimized coordinates can be found in the output file and visualized in GaussView. The
final bond lengths can be extracted from the output file.[7]

Protocol 2: HOMO-LUMO Energy Calculation

This protocol details how to calculate the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting energy gap. This is

typically done on the optimized geometry.

1. Gaussian Input File Generation:

Use the optimized coordinates from the previous geometry optimization.
In GaussView, open the optimized structure.
Go to Calculate > Gaussian Calculation Setup.

In the Job Type tab, select Energy.
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In the Method tab, use the same level of theory as the optimization (B3LYP/6-311+G**).

In the Population tab, select Regular to ensure molecular orbitals are printed to the output
file.

To visualize the orbitals, it is helpful to generate a checkpoint file. In the Link 0 tab, specify a
name for the checkpoint file (e.g., calicene.chk).

Click Submit and save the input file (e.g., calicene_energy.gjf).
. Running the Calculation:

Execute the Gaussian calculation.
. Analyzing the Output:

Open the .log file.

Search for "Alpha occ. eigenvalues” and "Alpha virt. eigenvalues". The last occupied
eigenvalue is the HOMO energy, and the first virtual eigenvalue is the LUMO energy.[8]

The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.[9]

To visualize the HOMO and LUMO, open the checkpoint file (.chk) in GaussView. Go to
Results > Surfaces/Contours to generate and view the molecular orbitals.[10]

Protocol 3: NICS Aromaticity Analysis

This protocol explains how to calculate the Nucleus-Independent Chemical Shift (NICS) to
assess the aromaticity of the three- and five-membered rings of calicene. NICS calculations
are performed as NMR calculations with the inclusion of ghost atoms.[11]

1. Preparing the Input File with Ghost Atoms:
o Open the optimized geometry of calicene in GaussView.

e To calculate NICS(0), a ghost atom (Bq) needs to be placed at the geometric center of each

ring.
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o In GaussView, you can add a dummy atom and then manually edit its coordinates in the
input file to be the average of the coordinates of the ring atoms.

« To calculate NICS(1), place a ghost atom 1 A above the center of each ring.
e The element for the ghost atom should be specified as Bg.
2. Gaussian Input File Generation:

 In the Route Section (# line) of your Gaussian input file, specify NMR. The GIAO method is
commonly used.[6]

e The input file should look something like this:
3. Running the Calculation:

e Run the Gaussian job.

4. Analyzing the Output:

e Open the resulting .log file.

o Search for "Magnetic shielding tensor (ppm)".

e The isotropic shielding value for each ghost atom (Bq) corresponds to the negative of the
NICS value. A negative value indicates aromaticity, while a positive value suggests anti-
aromaticity.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.
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Computational Workflow for Calicene Analysis

1. Build Calicene Structure
(GaussView)

'

2. Geometry Optimization & Frequency
(Gaussian: Opt+Freq, B3LYP/6-311+G**)

'

3. Verify Minimum Energy Structure
(No imaginary frequencies)

'

4. Single Point Energy Calculation 6. NICS Calculation
(Optimized Geometry) (Add Ghost Atoms, NMR)
5. HOMO-LUMO Analysis 7. Aromaticity Assessment

Click to download full resolution via product page

Caption: A flowchart of the computational workflow for analyzing calicene.
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Calculated Outputs

Magnetic Properties

Logical Relationships in Calicene Calculations

Scientific Interpretations

(NICS Values)
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- Functional (e.g., B3LYP) N Electronic Properties
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- Job Type (Opt, Freq, NMR)

Y

Optimized Geometry

P> Chemical Reactivity

(Bond Lengths, Angles)

P Molecular Stability

Click to download full resolution via product page

Caption: Logical relationships between inputs, outputs, and interpretations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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